molecular formula C8H5NO3 B14018359 3-(6-oxo-1H-pyridin-2-yl)prop-2-ynoic acid

3-(6-oxo-1H-pyridin-2-yl)prop-2-ynoic acid

Cat. No.: B14018359
M. Wt: 163.13 g/mol
InChI Key: YWOIEJGISNOKBR-UHFFFAOYSA-N
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Description

3-(6-oxo-1H-pyridin-2-yl)prop-2-ynoic acid is a heterocyclic compound that features a pyridine ring fused with a propynoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-oxo-1H-pyridin-2-yl)prop-2-ynoic acid typically involves the reaction of 6-oxo-1H-pyridin-2-yl derivatives with propargyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(6-oxo-1H-pyridin-2-yl)prop-2-ynoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, facilitated by reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Sodium methoxide in methanol under reflux conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

3-(6-oxo-1H-pyridin-2-yl)prop-2-ynoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 3-(6-oxo-1H-pyridin-2-yl)prop-2-ynoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-cyanopyridine: Similar pyridine core but with a cyano group instead of a propynoic acid moiety.

    2-oxo-1,2-dihydropyridine-3-carbonitrile: Contains a similar pyridine ring with different substituents.

    2-oxo-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrile: Another pyridine derivative with a different ring structure.

Uniqueness

3-(6-oxo-1H-pyridin-2-yl)prop-2-ynoic acid is unique due to its combination of a pyridine ring with a propynoic acid moiety, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential in diverse scientific fields make it a compound of significant interest.

Properties

Molecular Formula

C8H5NO3

Molecular Weight

163.13 g/mol

IUPAC Name

3-(6-oxo-1H-pyridin-2-yl)prop-2-ynoic acid

InChI

InChI=1S/C8H5NO3/c10-7-3-1-2-6(9-7)4-5-8(11)12/h1-3H,(H,9,10)(H,11,12)

InChI Key

YWOIEJGISNOKBR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)NC(=C1)C#CC(=O)O

Origin of Product

United States

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